molecular formula C19H22N2O6S B2533847 N-(2,5-dimethoxyphenyl)-3-morpholin-4-ylsulfonylbenzamide CAS No. 953852-15-8

N-(2,5-dimethoxyphenyl)-3-morpholin-4-ylsulfonylbenzamide

Cat. No. B2533847
M. Wt: 406.45
InChI Key: QIDAMPVIUGYFFO-UHFFFAOYSA-N
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Description

“N-(2,5-dimethoxyphenyl)-3-morpholin-4-ylsulfonylbenzamide” is a complex organic compound. It contains a morpholine ring, which is often found in pharmaceuticals, and a sulfonamide group, which is common in antibiotics . The 2,5-dimethoxyphenyl component is a common motif in many psychoactive compounds .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which it’s reacted. It’s difficult to predict without more specific information .


Physical And Chemical Properties Analysis

The physical and chemical properties such as melting point, boiling point, solubility, and stability would need to be determined experimentally .

Scientific Research Applications

Neurokinin-1 Receptor Antagonism

Compounds featuring structural elements similar to N-(2,5-dimethoxyphenyl)-3-morpholin-4-ylsulfonylbenzamide have been explored for their potential as neurokinin-1 (NK1) receptor antagonists. For instance, an orally active, water-soluble NK1 receptor antagonist demonstrated efficacy in pre-clinical tests relevant to clinical outcomes in emesis and depression, highlighting the therapeutic potential of such compounds in treating nausea and mood disorders (Harrison et al., 2001).

Src Kinase Inhibition

Optimization of 4-phenylamino-3-quinolinecarbonitriles, including structural motifs related to N-(2,5-dimethoxyphenyl)-3-morpholin-4-ylsulfonylbenzamide, has yielded potent inhibitors of Src kinase activity. These compounds show promise in inhibiting Src-mediated cell proliferation, which is significant for cancer research and therapy development (Boschelli et al., 2001).

If Channel Inhibition

Research into compounds with functionalities akin to N-(2,5-dimethoxyphenyl)-3-morpholin-4-ylsulfonylbenzamide includes the development of If channel inhibitors. For example, YM758 monophosphate is highlighted for its potent If current channel inhibition, underscoring the potential of such compounds in treating cardiovascular conditions (Yoshida et al., 2014).

Fungicidal Activity

Compounds featuring morpholine rings and dimethoxyphenyl groups, similar to the query compound, have been developed as agricultural fungicides. Their use on crops like potatoes and vines indicates the utility of such chemical structures in agricultural applications (Veenstra & Owen, 1992).

Antifungal Agents

Morpholine derivatives, akin to the query compound, have been identified as promising antifungal agents against Candida and Aspergillus species. Their development showcases the potential application of these compounds in addressing fungal infections, further emphasizing the breadth of research into morpholine-containing compounds (Bardiot et al., 2015).

Safety And Hazards

The safety and hazards associated with this compound would depend on factors such as its toxicity, reactivity, and environmental impact. Proper handling and disposal procedures should be followed .

properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-3-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O6S/c1-25-15-6-7-18(26-2)17(13-15)20-19(22)14-4-3-5-16(12-14)28(23,24)21-8-10-27-11-9-21/h3-7,12-13H,8-11H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIDAMPVIUGYFFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dimethoxyphenyl)-3-morpholin-4-ylsulfonylbenzamide

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